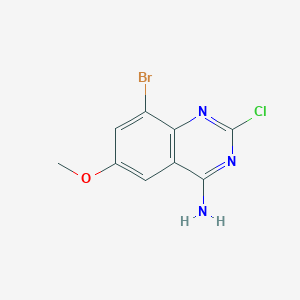

![molecular formula C15H14ClN3O B1379792 {2-[3-(3-甲基苯基)-1,2,4-恶二唑-5-基]苯基}胺盐酸盐 CAS No. 1609409-30-4](/img/structure/B1379792.png)

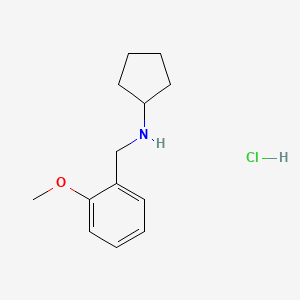

{2-[3-(3-甲基苯基)-1,2,4-恶二唑-5-基]苯基}胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

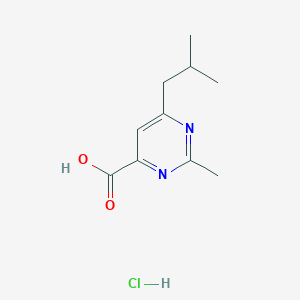

{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride, which is also known as MPAH, is an organic compound with a molecular formula of C13H13ClN2O2. This compound is of particular interest to chemists and biologists as it has a wide range of applications in both fields. In

科学研究应用

抗癌应用

已合成含 1,2,4-恶二唑环的化合物并评估了它们对抗各种人类癌细胞系的抗癌活性。例如,一系列衍生物针对乳腺癌、肺癌、前列腺癌和乳腺癌细胞系进行了测试,显示出良好至中等的活性,表明这些化合物在癌症治疗中的潜力 (Yakantham, Sreenivasulu, & Raju, 2019)。此外,其他研究已经合成并测试了新型咔唑衍生物,其显示出显着的抗菌和抗真菌活性以及针对人类乳腺癌细胞系(特别是 MCF7)的活性 (Sharma, Kumar, & Pathak, 2014).

抗菌和抗微生物应用

含 1,2,4-恶二唑核心的化合物的抗菌活性也是一个重点。例如,合成了新型化合物并表现出良好的抗菌活性,突出了它们作为抗菌治疗候选药物的潜力 (Hu et al., 2005)。另一项研究报告了针对伤寒沙门氏菌的新衍生物的合成和抗菌活性评价,其中几种化合物显示出显着的活性 (Salama, 2020).

化学传感应用

1,2,4-恶二唑衍生物已用于开发选择性和比色氟化物化学传感器。这些化合物表现出与氟离子特异性相互作用,展示了它们在设计用于环境和健康应用的传感器的效用 (Ma et al., 2013).

结构和机理研究

对恶二唑体系的结构表征和反应性的研究为潜在血管紧张素 II 受体拮抗剂的设计提供了见解,并探索了光化学条件下的分子重排。这些研究有助于更深入地了解恶二唑衍生物的化学性质和潜在治疗应用 (Meyer et al., 2003; Buscemi, Vivona, & Caronna, 1996).

属性

IUPAC Name |

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O.ClH/c1-10-5-4-6-11(9-10)14-17-15(19-18-14)12-7-2-3-8-13(12)16;/h2-9H,16H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQOLEXVZAZFJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride | |

CAS RN |

1609409-30-4 |

Source

|

| Record name | Benzenamine, 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B1379709.png)

![Bicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B1379710.png)

![1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379715.png)

![Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B1379725.png)

![[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride](/img/structure/B1379732.png)